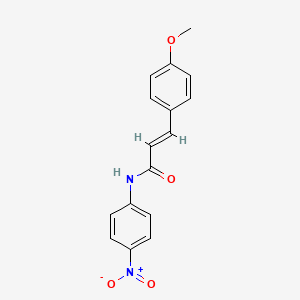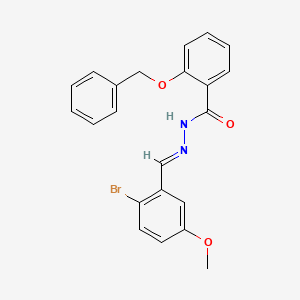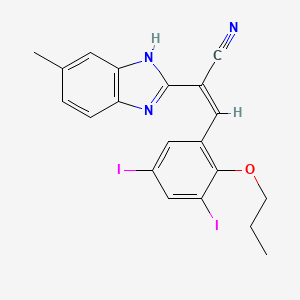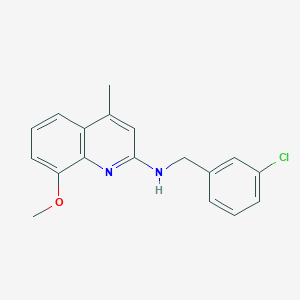
3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09535693 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research conducted by Ahmed Abu-Rayyan et al. (2022) demonstrated that these compounds could effectively inhibit copper corrosion in nitric acid solutions. The study utilized a variety of methods, including electrochemical impedance spectroscopy and potentiodynamic polarization, to confirm the efficacy of these acrylamide derivatives as mixed-type inhibitors.
2. Antiproliferative Activity
The antiproliferative activity of N-(4-nitrophenyl)acrylamide, a compound closely related to 3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide, has been explored in biomedical research. As reported by E. Tanış, N. Çankaya, and S. Yalçın (2019), this compound was synthesized and characterized, and its cytotoxicity was tested on HeLa cell lines. The study indicated potential biomedical applications due to its low toxicity on cancer cells.
3. Synthesis of Novel Derivatives for Antiviral Activity
Compounds like this compound have been used in the synthesis of novel pyrimidine and fused pyrimidine derivatives. M. Mahmoud et al. (2011) conducted research in this area, although their synthesized compounds did not exhibit antiviral activity. This study demonstrates the exploration of such acrylamide derivatives in the search for new antiviral drugs.
4. Cytotoxicity in Cancer Research
Research into the cytotoxicity of acrylamide derivatives, such as this compound, has been conducted for potential applications in cancer research. Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) synthesized and characterized several derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting the potential of these compounds in cancer therapy.
5. Polymerization for Drug Delivery
Derivatives of acrylamide, like this compound, have been used in the controlled polymerization of N-isopropylacrylamide for drug delivery applications. A. Convertine et al. (2004) reported thesuccessful polymerization of N-isopropylacrylamide under controlled conditions, leading to the development of thermoresponsive polymers that could be useful in drug delivery systems.
6. Mechanofluorochromic Properties
The mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, have been studied for potential applications in optical materials. Qing‐bao Song et al. (2015) synthesized these compounds and discovered their different luminescent properties due to distinct stacking modes, opening the door for their use in advanced optical and electronic devices.
7. Corrosion Inhibition on Mild Steel
Another study by Ankush Mishra et al. (2018) explored the impact of acrylamide derivatives, such as N-(4-methoxyphenyl)benzamide, on the acidic corrosion of mild steel. Their research indicated that these compounds could serve as effective corrosion inhibitors, with variations in substituents affecting their efficiency.
8. Synthesis and Characterization in Ionic Liquid
The synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation was investigated by Yuan Jia-cheng (2012) in an ionic liquid environment. This research highlights a novel approach for preparing acrylamide derivatives with environmental benefits and high yield.
9. Recognition of Hydrophilic Compounds
The ability of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer aggregates to recognize hydrophilic amino and N,N-dimethylamino compounds was studied by H. Sawada et al. (2000). This research provides insight into the potential use of acrylamide derivatives in selective compound recognition and separation processes.
10. Controlled Radical Polymerization
Controlled radical polymerization of N-(3-Methoxypropyl) acrylamide was investigated by Xeniya Savelyeva, Lucia Li, and M. Maríc (2015) to confirm the lower critical solution temperature in aqueous solution. This study contributes to the understanding of the thermoresponsive behavior of acrylamide derivatives in polymer science.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-15-9-2-12(3-10-15)4-11-16(19)17-13-5-7-14(8-6-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFMPEPWWRZOGC-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-(4-methoxyphenyl)carbamate](/img/structure/B3864548.png)
![[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(3-chlorophenyl)carbamate](/img/structure/B3864555.png)
![2-[(5-phenoxypentyl)amino]ethanol](/img/structure/B3864564.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864572.png)
![2-[(3,5-Dibromo-2-propan-2-yloxyphenyl)methylidene]propanedinitrile](/img/structure/B3864578.png)
![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)
![5-bromo-2-hydroxy-N-[(Z)-1-(4-nonoxyphenyl)ethylideneamino]benzamide](/img/structure/B3864609.png)
![METHYL 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOATE](/img/structure/B3864619.png)



![1-(4-Fluorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3864645.png)

